4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
The synthesis of compounds similar to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, such as (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, has demonstrated moderate antimicrobial activities against various bacterial strains including E. coli and methicillin-resistant S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Antibacterial Potentials
N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which are structurally related to this compound, have shown effective antibacterial properties. Specifically, a compound bearing a 2-methylphenyl group displayed significant growth inhibition of several bacterial strains including Salmonella typhi and Staphylococcus aureus (Iqbal et al., 2017).
Antidementia Agent Potential
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related in structure to this compound, have shown potential as antidementia agents. These compounds, especially one identified as compound 21, have demonstrated potent inhibition of acetylcholinesterase, a key enzyme linked with dementia (Sugimoto et al., 1990).
Cytotoxic and Anticancer Properties
A novel class of compounds including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, structurally analogous to this compound, has been identified for their cytotoxic and anticancer properties. These compounds have shown significant activity against various cancer cell lines (Dimmock et al., 1998).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring system, similar to this compound, have been synthesized and tested for their antihypertensive activity. Some of these compounds have shown promising results in reducing hypertension in rat models (Takai et al., 1986).
Properties
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-14(17)3-4-16(15)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXVNZKQLPESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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